molecular formula C13H10BrFN4O2S B2832444 4-(4-Bromothiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one CAS No. 2320924-27-2

4-(4-Bromothiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one

Cat. No.: B2832444
CAS No.: 2320924-27-2
M. Wt: 385.21
InChI Key: KPEHNXXHUISMOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The final step involves the introduction of the fluoropyrimidine group through nucleophilic substitution or other suitable reactions.
  • Reaction conditions: Solvent such as DMF, elevated temperatures, and appropriate bases or catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromothiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one typically involves multi-step organic synthesis. A common synthetic route may include:

  • Formation of the Bromothiophene Intermediate

    • Starting with thiophene, bromination is carried out using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.
    • Reaction conditions: Solvent such as dichloromethane (DCM) or acetonitrile, room temperature or slightly elevated temperatures.
  • Coupling with Piperazine

    • The bromothiophene intermediate is then coupled with piperazine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
    • Reaction conditions: Solvent such as DCM or dimethylformamide (DMF), room temperature.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA; solvents like acetonitrile or DCM; room temperature to mild heating.

    Reduction: NaBH4, LiAlH4; solvents like ethanol or tetrahydrofuran (THF); room temperature to reflux.

    Substitution: Nucleophiles such as amines or thiols; solvents like DMF or DMSO; elevated temperatures.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the carbonyl group, such as alcohols.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Biology

    Biological Probes: Utilized in the development of probes for studying biological systems.

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-cancer and anti-inflammatory properties.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 4-(4-Bromothiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoropyrimidine group can enhance binding affinity and specificity, while the piperazine moiety can improve solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorothiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
  • 4-(4-Methylthiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
  • 4-(4-Bromothiophene-2-carbonyl)-1-(5-chloropyrimidin-2-yl)piperazin-2-one

Uniqueness

  • Functional Groups : The combination of bromothiophene, fluoropyrimidine, and piperazine groups provides unique chemical properties.
  • Biological Activity : The specific arrangement of these groups can result in distinct biological activities compared to similar compounds.
  • Synthetic Accessibility : The synthetic routes and conditions for this compound may offer advantages in terms of yield and scalability.

This detailed overview provides a comprehensive understanding of 4-(4-Bromothiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-(4-bromothiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFN4O2S/c14-8-3-10(22-7-8)12(21)18-1-2-19(11(20)6-18)13-16-4-9(15)5-17-13/h3-5,7H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEHNXXHUISMOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=CC(=CS2)Br)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.